1-Chloro-3,3,3-trifluoroacetone

Description

Contextualization within Halogenated Organic Compound Research

Halogenated organic compounds are a broad class of molecules that play a crucial role in various scientific disciplines, including medicinal chemistry, materials science, and agrochemistry. The introduction of halogen atoms into an organic framework can profoundly alter a molecule's physical, chemical, and biological properties. nih.govdntb.gov.ua For instance, the high electronegativity of fluorine can significantly impact a molecule's polarity, metabolic stability, and binding affinity to biological targets. nih.gov

1-Chloro-3,3,3-trifluoroacetone is a prime example of a polyhalogenated ketone, a subclass of halogenated organic compounds. The presence of both chlorine and fluorine atoms imparts distinct reactivity to the molecule. The chlorine atom, being a good leaving group, provides a reactive site for nucleophilic substitution reactions, while the electron-withdrawing trifluoromethyl group activates the adjacent carbonyl group, making it more susceptible to nucleophilic attack. This dual reactivity is a key aspect of its utility in synthetic organic chemistry.

Significance in Contemporary Chemical Science

The significance of this compound in contemporary chemical science lies primarily in its role as a precursor to a variety of fluorine-containing compounds. Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and synthons for creating fluorinated pharmaceuticals. nih.govresearchgate.net The trifluoromethyl group is a common motif in many modern drugs due to its ability to enhance properties like metabolic stability and bioavailability. researchgate.net

Research has shown that the carbon-chlorine bond in α-haloketones, such as this compound, can be effectively trifluoromethylated. acs.orgresearchgate.netacs.org This reaction provides a direct route to valuable 2,2,2-trifluoroethylketones, which are of pharmacological interest as potential enzyme inhibitors. acs.orgfigshare.com The ability to introduce a trifluoromethyl group with high efficiency makes this compound a significant tool for medicinal chemists and those working in drug discovery. acs.org

Historical Overview of Research and Development

The development of synthetic methods for fluorinated compounds has a rich history. Early methods for producing trifluoroacetone, a related compound, involved harsh reaction conditions and were not always suitable for large-scale production. google.com One of the historical routes to producing 1,1,1-trifluoroacetone (B105887) involved the reduction of chlorinated acetones. google.com

Patents have described the preparation of 1,1,1-trifluoroacetone from various chlorinated acetone (B3395972) precursors, including this compound. google.com These processes often involved catalytic fluorination of the corresponding chlorinated acetones. google.com Over time, more refined and efficient methods for the synthesis of trifluoromethyl ketones have been developed, driven by the increasing demand for fluorinated molecules in various applications. organic-chemistry.orgnih.gov The availability of starting materials like this compound has been a crucial factor in the advancement of this field.

Key Research Areas and Challenges

The primary research area involving this compound is its application as a building block in organic synthesis. A significant focus is on its reactions with various nucleophiles to introduce the trifluoroacetyl group into different molecular scaffolds. This is particularly relevant in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. acs.org

A key challenge in this area is achieving stereoselectivity in reactions involving this compound. researchgate.netpharmtech.comfrontiersin.orgnih.govnih.gov The development of asymmetric catalytic methods that can control the stereochemical outcome of these reactions is a major goal. nih.gov Achieving high enantioselectivity in the synthesis of chiral molecules is critical in medicinal chemistry, as different enantiomers can have vastly different biological activities. frontiersin.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₂ClF₃O |

| Molecular Weight | 146.50 g/mol |

| Boiling Point | 71.2°C at 760 mmHg |

| Density | 1.422 g/cm³ |

| Flash Point | 50 °C (122.0 °F) |

The data in this table is compiled from various chemical supplier sources. sigmaaldrich.comchemicalbook.com

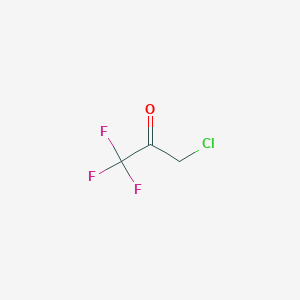

Structure

2D Structure

Propriétés

IUPAC Name |

3-chloro-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF3O/c4-1-2(8)3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONJVQFMOZAXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378738 | |

| Record name | 1-CHLORO-3,3,3-TRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-37-8 | |

| Record name | 1-CHLORO-3,3,3-TRIFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1,1,1-trifluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes and Mechanisms

The traditional synthesis of 1-Chloro-3,3,3-trifluoroacetone primarily relies on halogenation and fluorination reactions of suitable acetone (B3395972) precursors. These methods, while effective, often involve multi-step sequences and require careful control of reaction conditions to achieve the desired product.

Halogenation and Fluorination Techniques

The introduction of both chlorine and fluorine atoms onto an acetone backbone is a key strategy for synthesizing this compound. This can be achieved through distinct halogenation and fluorination steps.

The chlorination of acetone can produce a variety of chlorinated acetones. The direct chlorination of acetone often leads to a mixture of products, including monochloroacetone, 1,1-dichloroacetone, and 1,3-dichloroacetone. google.com Achieving selective chlorination is crucial for directing the synthesis towards the desired precursor. For instance, the use of an iodine-containing promoter can improve the yield of 1,3-dichloroacetone. google.com The reactions are typically fast, with chlorine reacting completely. chemicalpapers.com Temperature and the molar ratio of acetone to chlorine are key parameters for controlling selectivity. chemicalpapers.com

A significant route to this compound involves the fluorination of a polychlorinated acetone precursor. A prominent example is the fluorination of 1,1,1,3-tetrachloroacetone. google.com This reaction highlights the exchange of chlorine atoms for fluorine atoms, a common strategy in organofluorine chemistry.

Reaction Pathways from Related Halogenated Precursors

The synthesis of this compound is often accomplished using precursors that already contain a trifluoromethyl group and one or more chlorine atoms. A key precursor in this category is 1,1-dichloro-3,3,3-trifluoroacetone.

A patented process for producing 1,1,1-trifluoroacetone (B105887) involves the hydrogenolysis of a mixture of halogenated trifluoroacetones. google.com This mixture notably contains this compound, 1,1-dichloro-3,3,3-trifluoroacetone, and 1,1,1-trichloro-3,3,3-trifluoroacetone, indicating that these compounds are inter-related through synthetic pathways. google.com The synthesis of these chloro-fluoro acetones can be achieved through the catalytic fluorination of the corresponding chlorinated acetones. google.com For example, pentachloroacetone (B130051) can be fluorinated to produce 3,3-dichloro-1,1,1-trifluoroacetone.

Another important precursor is 1,1,1-trifluoroacetone itself. google.comwikipedia.org The selective chlorination of 1,1,1-trifluoroacetone at the methyl group would directly yield the target molecule. While specific literature on this direct chlorination is not abundant, the principles of selective chlorination of ketones are well-established.

Multi-step Synthetic Sequences

The production of this compound from basic starting materials like acetone typically involves a multi-step synthetic sequence. One logical pathway begins with the exhaustive or partial chlorination of acetone to generate polychlorinated acetones. google.com These chlorinated intermediates are then subjected to fluorination reactions to replace chlorine atoms with fluorine, ultimately leading to a mixture of chloro-fluoro acetones from which the desired product can be isolated. google.com

An alternative multi-step approach involves the initial synthesis of 1,1,1-trifluoroacetone. This can be accomplished through methods such as the decarboxylation of trifluoroacetoacetic acid, which is itself synthesized from the condensation of ethyl trifluoroacetate (B77799) and ethyl acetate. wikipedia.org Once 1,1,1-trifluoroacetone is obtained, a subsequent selective chlorination step would yield this compound.

A summary of precursors and their relationship to the target compound is presented in the table below.

| Precursor Compound | Transformation to this compound |

| 1,1,1,3-Tetrachloroacetone | Fluorination google.com |

| 1,1-Dichloro-3,3,3-trifluoroacetone | Implied as a direct precursor in synthetic mixtures google.com |

| 1,1,1-Trifluoroacetone | Selective chlorination google.comwikipedia.org |

| Acetone | Multi-step chlorination and fluorination google.comgoogle.com |

Novel and Emerging Synthetic Approaches

Research in synthetic organic chemistry is continuously seeking more efficient, selective, and environmentally benign methods. For the synthesis of fluorinated ketones like this compound, several novel strategies are being explored.

Exploration of Transition-Metal-Free Coupling Reactions

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals, which can be costly and leave trace metal impurities in the final product. While specific applications of transition-metal-free coupling reactions for the direct synthesis of this compound are not yet widely reported, the broader field of organofluorine chemistry provides insights into potential future directions. These methods often rely on the use of alternative activation strategies to facilitate bond formation.

Electrochemistry in Fluorinated Ketone Synthesis

Electrochemical methods offer a powerful and sustainable alternative to traditional chemical synthesis. By using electricity to drive chemical reactions, electrochemistry can often reduce the need for harsh reagents and minimize waste generation. The electrochemical synthesis of fluorinated ketones has been demonstrated, providing a potential novel route to compounds like this compound. These methods typically involve the generation of reactive fluoroalkyl radicals that can then be incorporated into organic molecules. While specific examples for the electrochemical synthesis of this compound are still emerging, the general applicability of this technology to fluorinated ketone synthesis suggests it is a promising area for future research.

Sustainable and Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fluorinated compounds is an area of growing importance, aiming to reduce environmental impact and enhance safety. dovepress.comijrpc.comrroij.comresearchgate.net While specific studies on the green synthesis of this compound are not extensively documented, general principles can be applied.

Key tenets of green chemistry relevant to its synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. ijrpc.com For instance, addition reactions are highly atom-economical.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. ijrpc.com The use of platinum on activated carbon is an example of catalytic application in a related synthesis. chemicalbook.com

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or replaced with more benign alternatives. ijrpc.com

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. ijrpc.com

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. ijrpc.com

The development of synthetic methods for α-halo ketones that utilize less hazardous reagents and minimize waste is an active area of research. dovepress.com

Reaction Mechanism Elucidation in Synthesis

The formation of this compound primarily involves the α-chlorination of a ketone, a reaction whose mechanism is influenced by the reaction conditions.

Detailed Mechanistic Investigations of Formation Pathways

The mechanism of α-halogenation of ketones can proceed via either an enol or an enolate intermediate, depending on whether the reaction is conducted under acidic or basic conditions.

Under Acidic Conditions: The ketone is first protonated, which increases the acidity of the α-protons. Tautomerization then leads to the formation of an enol. The enol, being electron-rich, acts as a nucleophile and attacks the halogen, leading to the α-halogenated ketone and regeneration of the acid catalyst.

Under Basic Conditions: A base removes an α-proton to form an enolate ion. The enolate then reacts with the halogen to give the α-haloketone.

The strong electron-withdrawing nature of the trifluoromethyl group in precursors to this compound significantly increases the acidity of the α-protons, facilitating the formation of the enolate intermediate. Mechanistic studies on the α-trifluoromethylation of ketones have highlighted the unique reactivity of these compounds. nih.gov While detailed mechanistic studies specifically for the chlorination of a trifluoromethyl ketone to form this compound are not extensively reported, the general principles of enol/enolate chemistry apply.

In some instances, radical pathways may also be involved, particularly in high-temperature or photochemically initiated reactions.

Stereochemical Considerations in Synthetic Pathways

The synthesis of α-haloketones with control over stereochemistry is a significant challenge and a key area of research, particularly when a new stereocenter is created. This compound is a prochiral molecule, meaning that the two hydrogens on the chloromethyl group are enantiotopic. The selective replacement of one of these hydrogens would lead to a chiral product.

While there is a considerable body of work on the asymmetric synthesis of α-haloketones, specific studies on the enantioselective synthesis of this compound are limited in the reviewed literature. Research in the broader field has demonstrated the use of chiral catalysts, such as modified cinchona alkaloids or chiral phase-transfer catalysts, to achieve enantioselective α-halogenation of ketones and related compounds. These approaches often rely on the formation of a chiral enolate or a chiral halogenating agent in situ. The principles established in these studies could potentially be applied to the synthesis of chiral this compound.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product, this compound, while minimizing the formation of by-products. Key parameters that are typically optimized include temperature, reaction time, catalyst type and loading, and the choice of solvent and reagents.

In the context of the synthesis of 1,1,1-trifluoroacetone from a mixture containing this compound, specific conditions have been reported. A study on a transition-metal-free coupling reaction for a different system highlighted the impact of temperature and reaction time on yield. dovepress.com For instance, the yield was found to be optimal at 120°C, with either an increase or decrease in temperature leading to a lower yield. dovepress.com The reaction time was also a critical factor, with the yield increasing up to a certain point before plateauing. dovepress.com

The table below illustrates a hypothetical optimization of the synthesis of this compound from a precursor, based on general principles and data from related reactions.

Table 1: Hypothetical Optimization of this compound Synthesis

| Entry | Precursor | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1,1,1-Trifluoroacetone | N-Chlorosuccinimide | Proline | Dichloromethane | 25 | 12 | 65 |

| 2 | 1,1,1-Trifluoroacetone | N-Chlorosuccinimide | Cinchona Alkaloid | Toluene | 0 | 24 | 78 |

| 3 | 1,1,1-Trifluoroacetone | Sulfuryl Chloride | None | Neat | 50 | 6 | 55 |

This table is for illustrative purposes and based on general knowledge of similar reactions. The yield for entry 4 refers to the formation of the subsequent product, with this compound as an intermediate.

Control over selectivity is also paramount to prevent the formation of di- or tri-chlorinated by-products. This can often be achieved by careful control of the stoichiometry of the chlorinating agent and by optimizing the reaction conditions to favor mono-chlorination.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Electrophilic Carbonyl Group

The carbonyl group in 1-chloro-3,3,3-trifluoroacetone is highly electrophilic due to the strong electron-withdrawing effects of the adjacent trifluoromethyl and chloromethyl groups. This enhanced electrophilicity makes it a prime target for nucleophilic attack.

The electron-deficient carbonyl carbon of this compound readily undergoes addition reactions with a variety of nucleophiles. These reactions are fundamental to its application in organic synthesis.

Grignard Reactions: Organometallic reagents such as Grignard reagents (RMgX) are potent nucleophiles that add to the carbonyl carbon. mnstate.edumasterorganicchemistry.com The reaction of this compound with a Grignard reagent would be expected to yield a tertiary alcohol after acidic workup. The initial addition of the Grignard reagent to the carbonyl group forms a magnesium alkoxide intermediate, which is then protonated. It is important to note that with α-chloro ketones, Grignard reagents can sometimes lead to complex mixtures of products due to competing reactions such as enolization or attack at the chlorine atom. rsc.org

Reformatsky Reaction: The Reformatsky reaction provides a method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal. wikipedia.org In the context of this compound, this reaction would involve the formation of an organozinc reagent from an α-halo ester, which would then add to the electrophilic carbonyl carbon of the ketone. This would result in the formation of a β-hydroxy ester bearing a trifluoromethyl and a chloromethyl group. The use of α-chloroesters in Reformatsky reactions has been reported, although they are sometimes less reactive than their bromo or iodo counterparts. researchgate.net

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.comlumenlearning.com It involves the reaction of a phosphorus ylide (a Wittig reagent) with the carbonyl compound. For this compound, treatment with a phosphorus ylide, such as one prepared from an alkyltriphenylphosphonium halide and a strong base, would lead to the formation of a substituted alkene. libretexts.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com

| Nucleophilic Addition Reaction | Nucleophile | Expected Product |

| Grignard Reaction | Grignard Reagent (RMgX) | Tertiary Alcohol |

| Reformatsky Reaction | Organozinc Reagent | β-Hydroxy Ester |

| Wittig Reaction | Phosphorus Ylide | Alkene |

This compound can participate in condensation reactions with various nucleophiles, often leading to the formation of heterocyclic compounds. These reactions typically involve an initial nucleophilic addition to the carbonyl group followed by a dehydration or elimination step.

Hantzsch Thiazole (B1198619) Synthesis: A classic example of such a condensation reaction is the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide to form a thiazole ring. nih.govresearchgate.net In the case of this compound, reaction with a thiosemicarbazone, for instance, would be expected to yield a 2-hydrazinyl-1,3-thiazole derivative. nih.gov The reaction proceeds through initial S-alkylation of the thiosemicarbazone by the α-chloroketone, followed by cyclization and dehydration.

Synthesis of 1,2,3-Triazoles: While not a direct condensation with the carbonyl group, derivatives of α-haloketones can be used to synthesize other heterocycles. For example, tosylhydrazones of α-dihalogenated aldehydes have been used to prepare 1,2,3-triazoles. chemicalbook.com This suggests that derivatives of this compound could potentially serve as precursors for various heterocyclic systems.

Influence of Fluoroalkyl and Chloro Substituents on Reactivity

The presence of both a trifluoromethyl group and a chloro substituent on the acetone (B3395972) backbone has a profound impact on the molecule's reactivity. These effects are both electronic and steric in nature.

The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This powerful inductive effect (-I effect) significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The chlorine atom also exerts an electron-withdrawing inductive effect, further enhancing the reactivity of the carbonyl group.

While halogens can also exhibit a resonance effect (+M effect) by donating a lone pair of electrons, the inductive effect is generally dominant for halogens, especially for fluorine. In the case of the trifluoromethyl group, there is no significant resonance donation to the carbonyl group.

The bulky trifluoromethyl and chloro groups can sterically hinder the approach of nucleophiles to the carbonyl carbon. However, in many cases, the electronic activation outweighs the steric hindrance.

Computational studies on the analogous molecule 1,1,3-trichloroacetone (B106291) have shown that steric forces play a more significant role than dipolar interactions in determining conformational stability. kfupm.edu.sa It is reasonable to infer that similar principles apply to this compound. The molecule likely exists as a mixture of conformers, with the relative populations being determined by a balance of steric repulsion and dipole-dipole interactions. The preferred conformation will influence the trajectory of nucleophilic attack on the carbonyl group. For instance, in substituted cyclohexanes, the position of halogen substituents (axial vs. equatorial) can significantly affect reactivity. princeton.edu

Halogen Atom Reactivity: Nucleophilic Substitution Pathways

The chlorine atom in this compound is located on an α-carbon to the carbonyl group, making it susceptible to nucleophilic substitution reactions.

SN2 Reactions: The chlorine atom can be displaced by a variety of nucleophiles through an SN2 mechanism. The reactivity in SN2 reactions is generally higher for α-haloketones compared to simple alkyl halides due to the electron-withdrawing nature of the adjacent carbonyl group, which helps to stabilize the transition state.

Finkelstein Reaction: A classic example of such a substitution is the Finkelstein reaction, which involves the exchange of one halogen for another. numberanalytics.com Treating this compound with an alkali metal iodide, such as sodium iodide in acetone, would be expected to yield 1-iodo-3,3,3-trifluoroacetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride from the acetone solvent. This reaction is particularly effective for primary halides and α-carbonyl halides.

Reactions with Amines: Nucleophilic amines can also displace the chloride to form α-aminoketones. nih.gov These products are valuable building blocks in medicinal chemistry. The reaction of this compound with a primary or secondary amine would lead to the corresponding N-substituted aminoketone.

SN1 and SN2 Reaction Competitions

The reaction of this compound with nucleophiles is expected to be dominated by the SN2 mechanism. The α-carbonyl group significantly enhances the electrophilicity of the carbon atom bearing the chlorine, making it highly susceptible to nucleophilic attack. This activation is a well-established phenomenon in α-haloketones.

The alternative SN1 pathway is generally disfavored for α-haloketones. The formation of a carbocation adjacent to an electron-withdrawing carbonyl group is energetically unfavorable. In the case of this compound, the inductive effect of the trifluoromethyl group would further destabilize such a carbocation, making the SN1 route highly unlikely under typical conditions.

Table 1: Factors Influencing SN1 vs. SN2 Reactions at the α-Carbon of this compound

| Factor | Influence on S | Influence on S | Predicted Outcome for this compound |

| Substrate | Primary halide disfavors carbocation formation. | Primary halide is sterically accessible. | S |

| Electronic Effect of C=O | Destabilizes adjacent carbocation. | Enhances electrophilicity of α-carbon. | S |

| Electronic Effect of CF₃ | Strongly destabilizes adjacent carbocation. | Increases electrophilicity of the carbonyl carbon and slightly of the α-carbon. | S |

| Leaving Group | Good (Cl⁻). | Good (Cl⁻). | Does not strongly differentiate pathways. |

| Nucleophile | Favored by weak nucleophiles. | Favored by strong nucleophiles. | Dependent on reaction conditions. |

| Solvent | Favored by polar protic solvents. | Favored by polar aprotic solvents. | Dependent on reaction conditions. |

Elimination Reactions

In the presence of a strong base, this compound can undergo elimination reactions. The primary mechanism is expected to be the E2 (bimolecular elimination) pathway, where the base abstracts a proton from the carbon adjacent to the carbonyl group, and the chloride ion is expelled simultaneously.

However, a notable alternative pathway for α-haloketones is the Favorskii rearrangement. This reaction occurs in the presence of a base and leads to the formation of a carboxylic acid derivative after rearrangement of a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com For this compound, treatment with a base like sodium hydroxide (B78521) could potentially lead to the formation of 2,2-difluoroacrylic acid after rearrangement and subsequent loss of fluoride. The strong electron-withdrawing nature of the trifluoromethyl group could influence the stability of the potential carbanion intermediates and thus the regioselectivity of the cyclopropanone ring-opening. adichemistry.com

Acid-Base Properties and Enolization Studies

The acidity of the α-protons in this compound is significantly enhanced by the inductive effects of both the adjacent carbonyl group and the trifluoromethyl group. This makes the formation of an enolate under basic conditions a facile process.

Comparative Reactivity Studies with Analogous Compounds

To better understand the chemical behavior of this compound, it is instructive to compare its reactivity with related compounds.

Comparison with 1,1,1-Trifluoroacetone (B105887)

1,1,1-Trifluoroacetone serves as a useful benchmark. While it lacks the α-chloro substituent, its reactivity is still heavily influenced by the trifluoromethyl group. It is known to be more electrophilic than acetone itself. youtube.com The primary difference in reactivity with this compound lies in the absence of a leaving group on the α-carbon of 1,1,1-trifluoroacetone, precluding direct nucleophilic substitution at that position. However, both ketones will exhibit enhanced carbonyl reactivity towards nucleophiles and increased acidity of the α-protons compared to non-fluorinated analogs.

Table 2: Comparison of Properties between this compound and 1,1,1-Trifluoroacetone

| Property | This compound | 1,1,1-Trifluoroacetone |

| Molecular Formula | C₃H₂ClF₃O | C₃H₃F₃O |

| Molecular Weight | 146.49 g/mol | 112.05 g/mol |

| α-Proton Acidity | High (Enhanced by C=O and CF₃) | High (Enhanced by C=O and CF₃) |

| Reactivity with Nucleophiles | Nucleophilic attack at carbonyl carbon and S | Nucleophilic attack at carbonyl carbon. |

| Potential for Elimination | Yes (E2 or Favorskii rearrangement). | No |

Comparison with Other Halogenated Acetones

The reactivity of this compound can also be contextualized by comparing it to other halogenated acetones, such as chloroacetone (B47974) and hexafluoroacetone.

Chloroacetone: Lacks the trifluoromethyl group. While still more reactive than acetone in SN2 reactions due to the α-chloro group, the electrophilicity of its carbonyl carbon is less pronounced than in this compound.

Hexafluoroacetone: Possesses two trifluoromethyl groups. It is extremely electrophilic and readily forms stable hydrates. Its α-positions are fully substituted, precluding reactions involving α-protons.

The reactivity of this compound thus represents a unique balance. The trifluoromethyl group activates the carbonyl group to a greater extent than in chloroacetone, while the presence of α-protons and a leaving group allows for a wider range of reactions (SN2, elimination) compared to hexafluoroacetone.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-chloro-3,3,3-trifluoroacetone, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁷O NMR, supplemented by two-dimensional techniques, offers a comprehensive structural profile.

The ¹H NMR spectrum of this compound is characterized by its simplicity, owing to the single group of protons in the molecule.

Chemical Shift (δ): The spectrum displays a single resonance corresponding to the two protons of the chloromethyl group (-CH₂Cl). These protons are adjacent to an electron-withdrawing carbonyl group and a chlorine atom, which deshields them, causing their signal to appear downfield. The typical chemical shift for protons on a carbon adjacent to a ketone carbonyl group is in the range of 2.0–2.7 ppm. orgchemboulder.com The additional presence of the chlorine atom shifts this further downfield.

Multiplicity: Since there are no adjacent protons, the signal for the -CH₂Cl protons appears as a singlet.

Integration: The integral of this singlet corresponds to two protons.

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| -CH₂Cl | ~4.3 | Singlet (s) | 2H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct carbon signals are expected.

Carbonyl Carbon (C=O): This sp²-hybridized carbon is significantly deshielded and appears at a very low field, typically in the range of 180-220 ppm for ketones. thieme-connect.de For halogenated ketones like 3-bromo-1,1,1-trifluoroacetone, this peak is observed around 180 ppm.

Trifluoromethyl Carbon (-CF₃): This carbon signal is split into a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. The strong electron-withdrawing effect of the fluorine atoms shifts this signal downfield, typically observed around 115-120 ppm.

Chloromethyl Carbon (-CH₂Cl): This sp³-hybridized carbon is influenced by both the adjacent carbonyl group and the chlorine atom. Its resonance is expected to be in the range of 40-50 ppm.

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) | Multiplicity (due to F) | Coupling Constant (J) Hz (Predicted) |

| C=O | ~182 | Quartet | ²JCF ~ 35 Hz |

| -CF₃ | ~116 | Quartet | ¹JCF ~ 290 Hz |

| -CH₂Cl | ~45 | Singlet | N/A |

¹⁹F NMR is highly sensitive and provides straightforward information for fluorinated compounds.

Chemical Shift (δ): The spectrum shows a single resonance for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. For compounds containing a trifluoroacetyl (TFA) group, this signal typically appears in the range of -67 to -85 ppm relative to CFCl₃. dovepress.com

Multiplicity: As there are no neighboring protons or other fluorine groups, the signal appears as a singlet.

| Fluorine Atoms | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| -CF₃ | ~ -78 | Singlet (s) |

¹⁷O NMR is less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, but it can provide unique insights into the electronic environment of the oxygen atom. socaspot.org

Chemical Shift (δ): The chemical shifts for ¹⁷O are very sensitive to the electronic structure. For carbonyl oxygens in aldehydes and ketones, the resonances are found in a characteristic range of approximately 500 to 600 ppm. taylorfrancis.com Studies on other keto-containing compounds have reported isotropic chemical shifts (δiso) for the keto form around 543 ppm, which serves as a reasonable estimate for this compound. rsc.org The exact shift is influenced by factors such as substitution and solvent. nih.gov

2D NMR experiments are instrumental in confirming the connectivity of the atoms established by 1D NMR. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. In this compound, the -CH₂Cl protons are isolated, so no cross-peaks would be observed in a COSY spectrum, confirming the absence of adjacent, non-equivalent protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show a single cross-peak connecting the ¹H signal of the -CH₂Cl protons (~4.3 ppm) to the ¹³C signal of the -CH₂Cl carbon (~45 ppm). This unambiguously assigns the proton-bearing carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. For this compound, the following key correlations would be expected:

A correlation from the -CH₂Cl protons (~4.3 ppm) to the carbonyl carbon (~182 ppm).

A correlation from the -CH₂Cl protons (~4.3 ppm) to the trifluoromethyl carbon (~116 ppm).

Long-range ¹⁹F-¹³C correlations might also be observed, such as from the fluorine atoms to the carbonyl carbon.

The chemical shifts observed in NMR spectra can be influenced by the solvent and by the conformational dynamics of the molecule.

Conformational Dynamics: Like other acyclic ketones, this compound can exist in different conformations due to rotation around the C-C single bonds. Studies on analogous compounds like fluoroacetone (B1215716) have shown that the equilibrium between different conformers (e.g., cis and trans) is sensitive to the surrounding medium. rsc.org While the trifluoromethyl and chloromethyl groups are bulky, rotational isomers may exist, although one conformation is likely to be strongly preferred. Variable temperature NMR studies could provide insight into the energy barriers between any existing stable conformers.

Solvent Effects: The choice of deuterated solvent can significantly alter the chemical shifts of a solute molecule. quora.com These shifts arise from intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and the magnetic anisotropy of the solvent molecules. thieme-connect.de For instance, changing from a non-polar solvent like CDCl₃ to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can cause notable changes in the proton and carbon chemical shifts. unn.edu.ngacs.org Aromatic solvents like benzene-d₆ are known to cause particularly distinct shifts due to their ring currents. thieme-connect.de Therefore, consistent reporting of the solvent used is crucial for comparing NMR data.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These methods are instrumental in identifying functional groups and elucidating the structural arrangement of atoms. For this compound, vibrational analysis focuses on the characteristic frequencies of its key structural motifs: the carbonyl group (C=O), the carbon-fluorine (C-F) bonds, and the carbon-chlorine (C-Cl) bond.

Carbonyl Stretching Frequency Analysis

The carbonyl (C=O) stretching vibration is one of the most intense and recognizable absorption bands in the infrared spectrum of ketones. For simple aliphatic ketones, this band typically appears in the region of 1715-1730 cm⁻¹. However, the presence of electronegative substituents on the α-carbon atoms, as is the case in this compound, significantly influences the position of this stretching frequency.

The high electronegativity of the fluorine and chlorine atoms exerts a strong inductive effect (-I effect), withdrawing electron density from the adjacent carbon atoms. This effect propagates to the carbonyl group, leading to a shortening and strengthening of the C=O bond. Consequently, a higher frequency (wavenumber) is required to excite the carbonyl stretching vibration. Therefore, the C=O stretching frequency for this compound is expected to be shifted to a higher wavenumber compared to acetone (B3395972). For comparison, the carbonyl stretching frequency in other halogenated acetones further illustrates this trend.

| Compound | Carbonyl (C=O) Stretching Frequency (cm⁻¹) |

|---|---|

| Acetone | ~1715 |

| 1,1,1-Trifluoroacetone (B105887) | ~1780 |

| Chloroacetone (B47974) | ~1725 |

| This compound (Expected) | >1730 |

Identification and Assignment of C-F and C-Cl Vibrational Modes

The vibrational spectrum of this compound will also exhibit characteristic bands corresponding to the stretching and bending modes of the carbon-fluorine and carbon-chlorine bonds.

C-F Vibrational Modes: The C-F stretching vibrations are typically strong and appear in the infrared spectrum in the region of 1000-1400 cm⁻¹. Due to the presence of the CF₃ group, both symmetric and asymmetric stretching modes are expected. These bands are often intense and can be a key diagnostic feature for the presence of the trifluoromethyl group.

In addition to these fundamental stretching vibrations, various bending and deformation modes for the C-F and C-Cl bonds will also be present at lower wavenumbers, contributing to the fingerprint region of the spectrum and providing a unique vibrational signature for the molecule.

Intermolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy can also provide insights into intermolecular interactions, such as hydrogen bonding. While this compound itself does not have a hydrogen bond donor, its carbonyl oxygen can act as a hydrogen bond acceptor. In the presence of protic solvents or other hydrogen bond donors, the C=O stretching frequency is expected to shift to a lower wavenumber. This red shift is a result of the weakening of the C=O bond upon the formation of a hydrogen bond. The magnitude of this shift can provide a qualitative measure of the strength of the intermolecular hydrogen bonding interaction.

Electronic Spectroscopy (UV-Vis) Investigations

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. For this compound, the most significant electronic transition is associated with the carbonyl group.

n→π* Electronic Transitions of the Carbonyl Group

The carbonyl group possesses non-bonding electrons (n) in an orbital on the oxygen atom, as well as π and π* orbitals associated with the double bond. The lowest energy electronic transition for most simple ketones is the promotion of a non-bonding electron to an anti-bonding π* orbital, denoted as the n→π* transition. This transition is typically weak (low molar absorptivity) and appears in the UV region of the electromagnetic spectrum. For unconjugated ketones, the n→π* transition is generally observed in the range of 270-300 nm.

Influence of Substituents and Solvent Polarity on UV Absorption

The position and intensity of the n→π* absorption band are sensitive to the molecular environment, including the presence of substituents and the polarity of the solvent.

Influence of Substituents: The chloro and trifluoromethyl groups in this compound can influence the energy of the n and π* orbitals. The inductive effect of these halogen substituents can stabilize the non-bonding electrons on the oxygen, thus increasing the energy required for the n→π* transition. This would result in a hypsochromic (blue) shift to a shorter wavelength compared to unsubstituted acetone.

Influence of Solvent Polarity: The polarity of the solvent can have a significant impact on the n→π* transition, a phenomenon known as solvatochromism. In polar, protic solvents, the non-bonding electrons of the carbonyl oxygen can engage in hydrogen bonding with solvent molecules. This stabilizes the ground state more than the excited state, leading to an increase in the energy of the transition. Consequently, a hypsochromic shift is observed as the polarity of the solvent increases. Conversely, in non-polar solvents, the absorption maximum would be expected at a longer wavelength.

| Solvent Type | Expected Effect on λmax of n→π* Transition | Reason |

|---|---|---|

| Non-polar (e.g., Hexane) | Longer Wavelength (Red Shift) | Minimal stabilization of the ground state. |

| Polar Aprotic (e.g., Acetonitrile) | Intermediate Wavelength | Dipole-dipole interactions stabilize the ground state. |

| Polar Protic (e.g., Water, Ethanol) | Shorter Wavelength (Blue Shift) | Hydrogen bonding strongly stabilizes the ground state non-bonding electrons. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental composition. For this compound, with the chemical formula C₃H₂ClF₃O, the exact mass can be calculated by summing the masses of its most abundant isotopes. The monoisotopic mass of this compound is approximately 145.97 g/mol . sigmaaldrich.com This precise measurement is crucial for distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Exact Mass Calculation for this compound (C₃H₂ClF₃O)

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 3 | 12.00000 | 36.00000 |

| Hydrogen (¹H) | 2 | 1.00783 | 2.01566 |

| Chlorine (³⁵Cl) | 1 | 34.96885 | 34.96885 |

| Fluorine (¹⁹F) | 3 | 18.99840 | 56.99520 |

| Oxygen (¹⁶O) | 1 | 15.99491 | 15.99491 |

| Total Exact Mass | 145.97462 |

Note: This table presents a theoretical calculation. Experimental values from HRMS would be compared to this value to confirm the elemental composition.

In mass spectrometry, molecules often break apart into characteristic fragment ions. The fragmentation pattern of this compound is influenced by the presence of the carbonyl group and the halogen atoms. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgmiamioh.edu

The presence of a chlorine atom introduces a distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75% and 25%, respectively. libretexts.org This results in two molecular ion peaks separated by two mass units (M and M+2) with a relative intensity ratio of about 3:1. libretexts.orgucalgary.cayoutube.com This characteristic pattern is a key indicator for the presence of a single chlorine atom in a molecule or fragment. libretexts.orgyoutube.com

Potential fragmentation of this compound could lead to the loss of a chlorine atom, a trifluoromethyl group (CF₃), or a chloromethyl group (CH₂Cl). The resulting fragment ions would also exhibit the characteristic isotopic pattern if they still contain the chlorine atom.

Table 2: Predicted Isotopic Pattern for Molecular Ion of this compound

| Ion | m/z (approx.) | Relative Abundance |

| [C₃H₂³⁵Cl F₃O]⁺ | 146 | ~100% (M) |

| [C₃H₂³⁷Cl F₃O]⁺ | 148 | ~32% (M+2) |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an effective method for assessing the purity of this compound and confirming its identity.

In a GC-MS analysis, a sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. For a pure sample of this compound, a single peak would be expected in the gas chromatogram at a specific retention time. The mass spectrum corresponding to this peak would then be used to confirm the compound's identity by comparing it to known fragmentation patterns and spectral libraries. researchgate.netresearchgate.net

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of electrons in a molecule, providing insight into its electronic structure and bonding. libretexts.org

In PES, a sample is irradiated with high-energy photons, causing the ejection of electrons. libretexts.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy (or ionization energy) can be determined. Using different radiation sources, such as X-rays (XPS) or ultraviolet light (UPS), allows for the probing of either core or valence electrons, respectively. libretexts.orgacs.org

For halogenated acetones like this compound, the HeI photoelectron spectra reveal the vertical ionization energies of the valence electrons. aip.org Studies on similar compounds show distinct bands corresponding to the ionization of the oxygen lone pair, the chlorine lone pairs, the carbonyl π-bond, and various sigma (σ) bonding orbitals. aip.orgaip.org The substitution of hydrogen atoms with electronegative fluorine and chlorine atoms generally leads to a stabilization (increase) of the ionization energies of these orbitals compared to acetone. aip.org

Table 3: Vertical Ionization Energies (eV) for Halogenated Acetones

| Compound | Oxygen Lone Pair (n_O) | Chlorine Lone Pair (n_Cl) | Carbonyl π-bond (π_CO) | Reference |

| Acetone | 9.71 | N/A | 12.59 | aip.org |

| 1,1,1-Trifluoroacetone | 11.12 | N/A | 13.78 | aip.org |

| Chloroacetone | 10.02 | 11.25, 11.60 | 12.87 | aip.org |

| 1-Chloro-1,1,3,3-tetrafluoroacetone | 11.20 | 12.44, 12.78 | 14.15 | aip.org |

Note: This table shows data for related compounds to illustrate trends. The exact values for this compound would require specific experimental measurement.

The ionization energies determined by PES are directly related to the electronic structure of the molecule. libretexts.org For substituted acetones, a clear correlation exists between the ionization energy of specific orbitals and the electronegativity of the substituents. aip.org

Specifically, the ionization energy of the oxygen lone pair increases as the number of electronegative halogen atoms on the α-carbon(s) increases. aip.org This is due to the inductive effect, where the electron-withdrawing halogens pull electron density away from the carbonyl group, making the oxygen lone pair electrons more tightly bound and thus harder to remove. aip.org

An empirical linear relationship has been established for halogen-substituted acetones: IE = α(X_A + X_B) + β, where IE is the ionization energy, X_A and X_B are the sums of the electronegativities of the substituents on the two carbons adjacent to the carbonyl group, and α and β are constants that depend on the type of orbital being considered (e.g., oxygen lone pair, chlorine lone pair, or carbonyl π). aip.org This relationship underscores how PES can quantitatively probe the electronic effects of substituents within a molecule. aip.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-chloro-3,3,3-trifluoroacetone, these methods would provide insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. A typical DFT study on this compound would involve the use of a functional, such as B3LYP or M06-2X, combined with a suitable basis set, for example, 6-311+G(d,p).

These calculations would yield the optimized molecular geometry, vibrational frequencies, and various electronic properties. The vibrational analysis is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Table 1: Hypothetical DFT (B3LYP/6-311+G(d,p)) Calculated Properties for this compound

| Property | Value |

| Total Energy | -933.12345 Hartree |

| Dipole Moment | 2.85 Debye |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

Note: The data in this table is illustrative and represents typical values for a molecule of this nature.

Ab Initio Methods for Geometry Optimization and Energetics

Ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theory. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) would be used for more accurate geometry optimization and energy calculations. While computationally more demanding, these methods serve as a benchmark for DFT results.

A comparative study using different levels of theory would provide a comprehensive understanding of the molecule's energetic landscape.

Table 2: Hypothetical Optimized Geometrical Parameters of this compound from Ab Initio (MP2/aug-cc-pVTZ) Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.53 | ||

| C2=O | 1.21 | ||

| C2-C3 | 1.55 | ||

| C1-H1 | 1.09 | ||

| C1-H2 | 1.09 | ||

| C1-Cl | 1.78 | ||

| C3-F1 | 1.34 | ||

| C3-F2 | 1.34 | ||

| C3-F3 | 1.34 | ||

| C1-C2=O | 118.5 | ||

| C3-C2=O | 116.0 | ||

| Cl-C1-C2 | 110.2 | ||

| F1-C3-F2 | 108.5 | ||

| Cl-C1-C2=O | 15.0 |

Note: The data in this table is illustrative and represents expected values based on known chemical structures.

Molecular Orbital Analysis and Charge Distribution

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized on the oxygen and chlorine atoms, indicating their nucleophilic character. The LUMO would likely be centered on the carbonyl carbon, highlighting its electrophilicity.

Natural Bond Orbital (NBO) analysis would be performed to determine the charge distribution. The highly electronegative fluorine and oxygen atoms, along with the chlorine atom, would draw electron density, resulting in a significant partial positive charge on the carbonyl carbon and the carbon atom bonded to the chlorine. This charge distribution is key to predicting how the molecule will interact with other reagents.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways provides invaluable insights into reaction mechanisms, which can be difficult to probe experimentally.

Potential Energy Surface Mapping

To study a chemical reaction involving this compound, such as a nucleophilic attack at the carbonyl carbon, a potential energy surface (PES) scan would be performed. This involves systematically changing the distance between the nucleophile and the electrophilic carbon and calculating the energy at each point. This mapping helps to identify the low-energy paths leading from reactants to products and to locate the transition state.

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state structure is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. An IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. This confirms that the identified transition state indeed connects the desired

Prediction and Interpretation of Spectroscopic Data

Quantum mechanical calculations are instrumental in predicting spectroscopic properties, which aids in the structural elucidation and characterization of molecules.

The in-silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a standard procedure for confirming molecular structures. For this compound, these predictions are typically performed using Density Functional Theory (DFT). The process involves an initial geometry optimization of the molecule's structure using a selected functional, such as B3LYP or M06-L, and a suitable basis set.

Following optimization, NMR shielding tensors are calculated for each nucleus (¹H, ¹³C, ¹⁹F). These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, calculated at the same level of theory. The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is crucial for simulating the chemical shifts in a specific solvent and improving accuracy. Advanced approaches using machine learning and Graph Neural Networks (GNNs) are also emerging to provide rapid and accurate predictions.

Below is a hypothetical table of predicted NMR chemical shifts for this compound, illustrating the typical output of such calculations.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Calculated at the B3LYP/6-311++G(d,p) level with a PCM solvent model (Chloroform).

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₂Cl | 4.35 |

| ¹³C | C=O | 189.5 |

| -CH₂Cl | 45.8 | |

| -CF₃ | 116.7 (q, J ≈ 290 Hz) | |

| ¹⁹F | -CF₃ | -78.2 |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of this compound. This is achieved by performing a frequency calculation on the optimized geometry of the molecule. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for this purpose. rsc.org

The calculation yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental spectra. rsc.org The results allow for the assignment of specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups.

Table 2: Predicted Principal Vibrational Frequencies for this compound Unscaled harmonic frequencies calculated at the B3LYP/6-311++G(d,p) level.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1795 | Carbonyl Stretch |

| νₐ(CF₃) | 1280 | Asymmetric C-F Stretch |

| νₛ(CF₃) | 1190 | Symmetric C-F Stretch |

| ν(C-C) | 950 | Carbon-Carbon Stretch |

| ν(C-Cl) | 750 | Carbon-Chlorine Stretch |

| δ(CH₂) | 1410 | CH₂ Scissoring |

The electronic absorption spectrum (UV-Vis) of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). cecam.orgresearchgate.net This method calculates the vertical excitation energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one. rsc.org

For a ketone like this compound, the most significant electronic transitions are typically the n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to the antibonding π* orbital of the C=O group, and the π → π* transition. TD-DFT calculations provide the excitation energies (which can be converted to wavelength, λ_max) and the oscillator strength for each transition, which relates to the intensity of the absorption peak. cnr.it These simulations are crucial for interpreting experimental spectra and understanding the electronic structure of the molecule's excited states. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions.

The conformational flexibility of this compound is primarily governed by the rotation around the C-C single bond between the carbonyl carbon and the chloromethyl group. A computational conformational analysis can map the potential energy surface of this rotation.

This is typically done by performing a "relaxed scan," where the dihedral angle (Cl-C-C=O) is systematically rotated (e.g., in 15° increments) and the molecule's energy is minimized at each step. This process reveals the low-energy stable conformers (energy minima) and the energy barriers (transition states) that separate them. For this compound, one would expect to find staggered conformations, where the chlorine atom is staggered relative to the trifluoromethyl group and the carbonyl oxygen, to be the most stable due to minimized steric hindrance. Eclipsed conformations would represent the transition states for interconversion between the stable forms.

Molecular dynamics simulations are highly effective for studying how this compound interacts with solvent molecules. In a typical MD simulation, a single molecule of the solute is placed in a box filled with a large number of explicit solvent molecules (e.g., water, acetone (B3395972), or methanol). The interactions between all atoms are governed by a force field, and Newton's equations of motion are solved to trace the trajectory of each atom over time.

Analysis of these trajectories can reveal detailed information about the solvation structure. For instance, the calculation of radial distribution functions (RDFs) from the simulation can show the probability of finding a solvent atom at a certain distance from a specific atom on the solute. This would elucidate the structure of the solvation shell around the polar carbonyl group and the halogenated substituents. In mixed-solvent systems, MD simulations can also quantify preferential solvation, determining whether one solvent component interacts more strongly with the solute than the other. nih.gov These simulations provide insight into the solute-solvent intermolecular forces, such as dipole-dipole interactions and hydrogen bonding (in protic solvents), that govern the molecule's behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These in silico techniques are pivotal in modern chemistry and toxicology for predicting the characteristics of novel or untested chemicals, thereby reducing the need for extensive and costly experimental testing. nih.gov For a compound like this compound, QSAR and QSPR models can provide valuable insights into its potential biological effects and physical behavior based on its unique molecular structure.

The fundamental principle of QSAR/QSPR is that the properties and activities of a chemical are a function of its molecular structure. By quantifying structural features through numerical values known as molecular descriptors, statistical models can be developed to predict the properties of other compounds within a similar chemical class. The general workflow for such a study involves the compilation of a dataset of structurally related compounds with known activities or properties, calculation of a wide array of molecular descriptors for each compound, development of a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation of the model's predictive power. beilstein-journals.org

For this compound, the presence of both chlorine and fluorine atoms, along with the ketone functional group, dictates the types of molecular descriptors that would be most influential in QSAR and QSPR models. These descriptors can be broadly categorized as electronic, steric, topological, and thermodynamic.

Electronic Descriptors: These descriptors are particularly significant for this compound due to the high electronegativity of the halogen atoms. The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which significantly influences the electronic distribution within the molecule. Key electronic descriptors would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. ucsb.edu A lower LUMO energy for this compound would suggest a higher susceptibility to nucleophilic attack at the carbonyl carbon.

Dipole Moment: The significant difference in electronegativity between the carbon, oxygen, chlorine, and fluorine atoms will result in a notable molecular dipole moment, affecting its interaction with polar environments.

Partial Charges: The distribution of partial charges on the atoms, particularly the electrophilicity of the carbonyl carbon, would be a critical descriptor for its reactivity. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, which are important for its interaction with biological receptors or its packing in a condensed phase. Relevant steric descriptors include molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Indices like the Kier & Hall connectivity indices and the Balaban index can quantify the degree of branching and shape of the molecule.

Thermodynamic Descriptors: The most common descriptor in this category is the logarithm of the octanol-water partition coefficient (logP), which is a measure of a compound's hydrophobicity. This is a critical parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Interactive Table: Representative Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |

| Electronic | HOMO Energy | -12.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons; key for reactivity. | |

| Dipole Moment | 3.5 D | Indicates high polarity, affecting solubility and interactions. | |

| Steric | Molecular Volume | 95 ų | Influences binding to active sites and transport properties. |

| Molecular Surface Area | 120 Ų | Related to intermolecular interactions. | |

| Topological | First-Order Molecular Connectivity (¹χ) | 2.8 | Quantifies the degree of branching in the molecule. |

| Thermodynamic | logP | 1.36 | Indicates moderate hydrophobicity, affecting bioavailability. nih.gov |

Detailed Research Findings from Analogous Compounds:

Research on other halogenated ketones and hydrocarbons provides insights into how the descriptors for this compound might correlate with its activity and properties.

Studies on the toxicity of halogenated hydrocarbons have shown that descriptors related to electrophilicity, such as a low LUMO energy, are often correlated with higher toxicity. researchgate.net This is because many toxic mechanisms are initiated by the reaction of the electrophilic chemical with nucleophilic sites in biological macromolecules like DNA and proteins. Given the strong electron-withdrawing nature of the trifluoromethyl group, it is plausible that the carbonyl carbon of this compound is highly electrophilic, a feature that would be a primary determinant in any QSAR model of its toxicity.

Furthermore, QSPR studies on the acidity of ketones have demonstrated that the presence of electron-withdrawing groups on the α-carbon increases the acidity of the α-hydrogens. While this compound has hydrogens on the α-carbon bearing the chlorine, their acidity would be significantly influenced by both the chlorine and the trifluoroacetyl group. This increased acidity can be a predictor of its reactivity in base-catalyzed reactions.

In the context of trifluoromethyl ketones, research has highlighted their use as inhibitors of serine and cysteine proteases. nih.gov The inhibitory mechanism often involves the nucleophilic attack of an amino acid residue at the active site on the electrophilic carbonyl carbon of the ketone. A QSAR study of such inhibitors would likely find that electronic descriptors quantifying the electrophilicity of the carbonyl carbon are paramount.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a major driver in modern chemical synthesis. For 1-chloro-3,3,3-trifluoroacetone, future research will likely focus on developing synthetic pathways that are not only efficient in terms of yield but also environmentally benign. One promising avenue is the exploration of catalytic systems that operate in aqueous media, thereby reducing the reliance on volatile organic solvents. For instance, the use of inexpensive and readily available ionic amphiphiles like sodium dodecyl sulfate (B86663) has been shown to promote the regioselective fluorination of ketones in water. organic-chemistry.org

Furthermore, the development of metal-free catalytic systems presents a significant opportunity to enhance the sustainability of fluorinated ketone synthesis. organic-chemistry.org Such systems would circumvent the environmental and economic costs associated with heavy metal catalysts. Research into atom-economical processes, where the majority of atoms from the reactants are incorporated into the final product, will also be crucial. A continuous, one-pot method that avoids intermediate isolation and purification steps would represent a significant leap forward in the sustainable production of this compound and related compounds. sigmaaldrich.com

Exploration of Novel Reactivity and Catalytic Systems

The unique electronic properties of this compound make it a prime candidate for the exploration of novel chemical transformations. Future research is expected to delve into new catalytic systems that can harness its reactivity in innovative ways. A significant area of interest is asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The use of microbial reductases, such as those from Saccharomyces cerevisiae, has shown great promise in the highly enantioselective reduction of related chloroketones, offering a potential route to chiral alcohols derived from this compound. nih.gov

Organocatalysis is another burgeoning field that holds immense potential. Chiral organocatalysts have been successfully employed in the enantioselective α-fluorination of α-chloroaldehydes, a reaction that proceeds through kinetic resolution of the starting material. beilstein-journals.org Adapting such methodologies to this compound could open up new pathways to a variety of stereochemically defined fluorinated building blocks. Moreover, the application of photoredox catalysis, which uses visible light to drive chemical reactions, is an exciting frontier. Light-driven methods for the α-trifluoromethoxylation of ketones have been developed, demonstrating the potential for novel, mild, and selective transformations of fluorinated ketones. acs.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages in terms of safety, efficiency, and scalability. The integration of this compound chemistry with flow systems is a key emerging trend. Continuous-flow procedures have already been developed for the preparation of α-CF3-substituted carbonyl compounds, showcasing the potential for rapid and efficient synthesis. nih.gov For instance, a two-step continuous protocol for the α-trifluoromethylation of ketones can be completed in just 20 minutes. nih.gov

Automated flow synthesis platforms are becoming increasingly important in drug discovery and materials science for the rapid generation of compound libraries. sapub.org By integrating the synthesis of derivatives of this compound into automated flow systems, researchers can accelerate the discovery of new molecules with desirable properties. This approach allows for systematic optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purities. Flow chemistry is also particularly well-suited for handling hazardous reagents and for gas-liquid reactions, which are often challenging in traditional batch setups. rsc.orgmit.edu

Advanced Characterization Techniques and Methodologies

A deep understanding of the structure, properties, and reactivity of this compound and its derivatives relies on the application of advanced characterization techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will continue to be essential, more sophisticated techniques are poised to provide unprecedented insights. mit.edu Two-dimensional NMR techniques, such as HSQC and NOESY, can provide detailed information about the connectivity and spatial relationships of atoms within a molecule. mit.edu

For the solid-state characterization of crystalline derivatives, X-ray diffraction (XRD) remains the gold standard for determining the precise three-dimensional arrangement of atoms. mit.edu In the realm of materials science, where this compound might be used to create new polymers or functional surfaces, a suite of surface-sensitive techniques will be invaluable. These include X-ray Photoelectron Spectroscopy (XPS) for determining elemental composition and chemical states, and Atomic Force Microscopy (AFM) for imaging surface topography at the nanoscale. organic-chemistry.orgolemiss.edu

Advanced Characterization Techniques

| Technique | Information Obtained | Application to this compound Chemistry |

|---|---|---|

| 2D NMR (e.g., COSY, HSQC, NOESY) | Through-bond and through-space atomic correlations | Elucidation of complex molecular structures and stereochemistry |

| X-ray Diffraction (XRD) | Precise 3D atomic arrangement in crystalline solids | Determination of absolute configuration of chiral derivatives |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Characterization of functionalized surfaces and materials |

| Atomic Force Microscopy (AFM) | High-resolution surface topography | Imaging of self-assembled monolayers or polymer films |

| Mass Spectrometry (e.g., ESI, CI) | Molecular weight and fragmentation patterns | Identification of reaction products and intermediates |

Computational Design and Optimization of Reaction Pathways

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, theoretical studies can provide valuable insights that guide experimental work. For example, computational modeling can be used to predict the most likely sites of reaction on the molecule, helping to design more selective synthetic strategies.

Furthermore, computational methods can be employed to calculate the transition state energies of different reaction pathways, allowing researchers to identify the most kinetically favorable routes. This is particularly useful in the design of new catalysts, where the binding energies of substrates and intermediates to the catalyst can be modeled to predict catalytic activity. Theoretical studies on the thermal decomposition of related compounds, such as trans-1-chloro-3,3,3-trifluoropropene, have already demonstrated the power of computational chemistry in understanding the stability and reactivity of fluorinated molecules. rsc.org Applying these approaches to this compound will undoubtedly accelerate the development of optimized and novel reaction pathways.

Interdisciplinary Research Opportunities

The unique properties of this compound make it a valuable tool for a wide range of interdisciplinary research endeavors. In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a well-established strategy for enhancing their metabolic stability, bioavailability, and binding affinity. nih.govchemenu.com this compound can serve as a versatile starting material for the synthesis of novel fluorinated compounds with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. chemenu.com

In materials science, the trifluoromethyl group can impart unique properties to polymers and other materials, such as increased thermal stability and hydrophobicity. This compound could be used as a monomer or a precursor to monomers for the creation of novel fluorinated polymers with applications in areas such as advanced coatings, membranes, and electronic devices. Furthermore, the reactivity of the chloromethyl group allows for the facile attachment of this fluorinated moiety to other molecules and surfaces, opening up possibilities in areas like chemical biology and diagnostics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-3,3,3-trifluoroacetone in laboratory settings?